molecular formula C22H16Cl2N4O2S B11088463 2-chlorobenzyl 3-{5-[(2-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate

2-chlorobenzyl 3-{5-[(2-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate

Cat. No.: B11088463
M. Wt: 471.4 g/mol
InChI Key: ZOKHRZLCLVOGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE is a complex organic compound with a molecular formula of C22H16Cl2N4O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with sodium azide to form the corresponding azide, followed by cyclization to form the tetrazole ring. The final step involves esterification with 3-hydroxybenzoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorobenzyl groups to benzyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce benzyl derivatives.

Scientific Research Applications

2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The tetrazole ring and chlorobenzyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE is unique due to its combination of a tetrazole ring and chlorobenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new antimicrobial agents.

Properties

Molecular Formula

C22H16Cl2N4O2S

Molecular Weight

471.4 g/mol

IUPAC Name

(2-chlorophenyl)methyl 3-[5-[(2-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C22H16Cl2N4O2S/c23-19-10-3-1-6-16(19)13-30-21(29)15-8-5-9-18(12-15)28-22(25-26-27-28)31-14-17-7-2-4-11-20(17)24/h1-12H,13-14H2

InChI Key

ZOKHRZLCLVOGNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)N3C(=NN=N3)SCC4=CC=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.